(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
The compound (5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a diazinane ring, and multiple aromatic substituents
Scientific Research Applications
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby inhibiting their growth and proliferation.
Result of Action
Similar compounds have shown superior antipromastigote activity , suggesting that this compound might also exhibit potent antiparasitic activity.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, the compound has demonstrated interactions with reactive oxygen species, influencing oxidative stress levels within cells .
Cellular Effects
The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Furthermore, it affects cellular metabolism by altering the levels of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This binding interaction is characterized by a high affinity and specificity for the enzyme. Additionally, the compound can induce oxidative stress by interacting with reactive oxygen species, leading to cellular damage and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Toxic effects at high doses include oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and cellular metabolism . The compound can influence metabolic flux by altering the levels of reactive oxygen species and other metabolites. Additionally, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species .
Transport and Distribution
Within cells and tissues, the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity is influenced by its subcellular localization, as it can interact with specific biomolecules and enzymes within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of the Diazinane Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Final Assembly: The final step involves the condensation of the pyrrole and diazinane intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the complex ring structure.
Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.
Diazinane Derivatives: Compounds with similar diazinane rings but different substituents.
Uniqueness
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O3/c1-13-4-6-17(7-5-13)29-23(31)19(22(30)27-24(29)32)11-16-10-14(2)28(15(16)3)18-8-9-20(25)21(26)12-18/h4-12H,1-3H3,(H,27,30,32)/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLNQZEGXHYBM-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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